REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][NH:9][NH:10]C(OC(C)(C)C)=O)=[CH:6][CH:5]=1>O1CCOCC1>[ClH:1].[ClH:1].[CH3:2][O:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][NH:9][NH2:10])=[CH:6][CH:5]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNNC(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
to stir 16 h at 20±5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Collect the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
isolate the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Dry the solids
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.COC1=CC=C(CNN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.08 mol | |
AMOUNT: MASS | 242.3 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |